REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]([F:24])([F:23])[C:7]1[CH:8]=[C:9]([CH:20]=[CH:21][CH:22]=1)[O:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=O.C1(C)C=CC=CC=1.[F:32][C:33]1[CH:39]=[C:38]([F:40])[CH:37]=[CH:36][C:34]=1[NH2:35]>C(Cl)Cl.C(N(CC)CC)C>[F:32][C:33]1[CH:39]=[C:38]([F:40])[CH:37]=[CH:36][C:34]=1[NH:35][C:13](=[O:15])[C:12]1[CH:16]=[CH:17][CH:18]=[N:19][C:11]=1[O:10][C:9]1[CH:20]=[CH:21][CH:22]=[C:7]([C:6]([F:5])([F:24])[F:23])[CH:8]=1
|
Name
|
|
Quantity
|
465 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
930 L
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(OC2=C(C(=O)O)C=CC=N2)C=CC1)(F)F
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Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
422 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC(=C1)F
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
453 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 10° to 15° C.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The methylene chloride was removed by distillation
|
Type
|
ADDITION
|
Details
|
the residue was treated with water (4 liters)
|
Type
|
CUSTOM
|
Details
|
A solid of spongy texture was obtained which
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried at 50° C.
|
Type
|
CUSTOM
|
Details
|
recrystallised from a mixture of toluene and hexane (2:3; 15 liters)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC(=C1)F)NC(C1=C(N=CC=C1)OC1=CC(=CC=C1)C(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 720 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |